molecular formula C8H15NO6 B12591419 N-Acetyl-L-Idosamine CAS No. 639465-36-4

N-Acetyl-L-Idosamine

Cat. No.: B12591419
CAS No.: 639465-36-4
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-IQMFPIFPSA-N
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Description

N-Acetyl-L-Idosamine is a member of the 2-amino-2-deoxy-sugars group, which are essential building blocks in various biological molecules such as glycosaminoglycans, peptidoglycans, and lipopolysaccharides . These compounds play crucial roles in numerous biological processes, including protein folding and extracellular recognition processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-Idosamine involves several steps, starting from enantiopure tartaric acid, which is selectively converted to epoxy alcohols. The key step in this synthesis is the palladium-catalyzed, stereo- and regioselective epoxide opening followed by nucleophilic substitution of an azide functionality . This method allows the synthesis of both enantiomers of this compound.

Industrial Production Methods

The use of acetic anhydride in aqueous solutions is a common method for acetylation reactions .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Idosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride for acetylation, palladium catalysts for epoxide opening, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions typically yield N-acetyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-Idosamine is unique due to its specific stereochemistry and its role in the synthesis of glycoproteins and other complex carbohydrates. Its ability to influence protein folding and extracellular recognition processes sets it apart from other similar compounds .

Properties

CAS No.

639465-36-4

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(3R,4R,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1

InChI Key

OVRNDRQMDRJTHS-IQMFPIFPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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